molecular formula C19H16O6 B5575944 METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

Cat. No.: B5575944
M. Wt: 340.3 g/mol
InChI Key: VJTIQQOZRDANOU-UHFFFAOYSA-N
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Description

METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with a unique structure that combines a chromen-4-one core with a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the chromen-4-one core. This is followed by the introduction of the methylphenoxy group through a series of reactions, including esterification and etherification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to remove any impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the chromen-4-one core to a more saturated structure.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE
  • METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}PROPIONATE

Uniqueness

METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-12-4-3-5-14(8-12)25-17-10-24-16-9-13(23-11-18(20)22-2)6-7-15(16)19(17)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTIQQOZRDANOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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